One primary application of DL-Alanine-3,3,3-d3 is in isotope tracer studies. By incorporating the deuterium label, scientists can track the metabolism and fate of alanine within a biological system. The labeled alanine can be introduced into cells, tissues, or even whole organisms, and its incorporation into various biological molecules can be monitored using techniques like mass spectrometry . This allows researchers to study alanine's role in various processes, such as protein synthesis, degradation pathways, and energy metabolism.
DL-Alanine-3,3,3-d3 can also be a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different magnetic spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows scientists to obtain clearer and more detailed information about the structure and dynamics of alanine and its interactions with other molecules within a complex biological environment .
DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an important amino acid in biological systems. The molecular formula for DL-Alanine-3,3,3-d3 is C₃H₇D₃NO₂, where three hydrogen atoms are replaced by deuterium. This modification allows for specific applications in research, particularly in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. Deuterated compounds are valuable in metabolic studies and tracer experiments due to their unique properties compared to their non-deuterated counterparts .
The presence of deuterium may affect the kinetics and mechanisms of these reactions due to the isotope effect, which can be significant in certain types of reactions .
DL-Alanine-3,3,3-d3 serves as a substrate for various enzymes and participates in metabolic pathways similar to non-deuterated alanine. Its incorporation into proteins or metabolic processes allows for the tracking of metabolic pathways using mass spectrometry or nuclear magnetic resonance spectroscopy. Research indicates that deuterated alanines can influence protein folding and stability due to their unique isotopic properties .
Synthesis of DL-Alanine-3,3,3-d3 typically involves:
The synthesis process must ensure high purity and isotopic enrichment to meet research requirements .
DL-Alanine-3,3,3-d3 has several applications across different fields:
Studies involving DL-Alanine-3,3,3-d3 often focus on its interactions with other biomolecules. These interactions can reveal insights into:
Research has shown that the presence of deuterium alters reaction rates and equilibria in biochemical systems, providing valuable data on enzyme mechanisms and substrate specificity .
Several compounds are structurally similar to DL-Alanine-3,3,3-d3. Here is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Features |
---|---|---|
L-Alanine | C₃H₇NO₂ | Non-deuterated form; widely used in biology. |
D-Alanine | C₃H₇NO₂ | Enantiomer of L-alanine; different optical activity. |
N-Acetyl-DL-Alanine | C₄H₉NO₂ | Acetylated form; used in peptide synthesis. |
N-Acetyl-L-alanine-3,3,3-d3 | C₄H₉D₃NO₂ | Acetylated deuterated alanine; used in metabolic studies. |
DL-Alanine-3,3,3-d3 stands out due to its specific isotopic labeling with deuterium at the 3-position on the carbon chain, which allows for precise tracking in biochemical assays and studies on metabolic pathways .
Chemical synthesis represents one of the primary approaches for producing DL-Alanine-3,3,3-d3 with high isotopic purity and site selectivity [3]. Several chemical routes have been developed to achieve precise deuterium incorporation at the methyl position of alanine.
Reductive amination is a widely employed method for synthesizing DL-Alanine-3,3,3-d3, starting from simpler precursors such as pyruvic acid or acetic acid derivatives [4]. This approach involves the reaction of deuterated precursors with ammonia or ammonium salts, followed by reduction steps to incorporate deuterium at the desired positions [5]. The reaction typically achieves 85-95% deuterium incorporation at the α-position under moderate conditions (room temperature to 55°C) with reaction times ranging from 3 to 24 hours [4] [6].
Another effective chemical synthesis route involves base-mediated hydrogen-deuterium exchange reactions [4]. This method utilizes reagents such as sodium ethoxide (NaOEt) and deuterated ethanol (EtOD) to facilitate the exchange of hydrogen with deuterium at the α-position of alanine derivatives [4]. Studies have shown that this approach can achieve excellent deuterium incorporation (94-99%) with high enantioselectivity when performed at lower temperatures (-40 to 0°C) [4] [7].
A more recent and innovative approach involves calcium-hexafluoroisopropanol (Ca(II)-HFIP) mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds with amines [7]. This bioinspired method utilizes deuterated Hantzsch ester as the deuterium source and achieves remarkable deuteration efficiency (>99%) specifically at the α-position [7]. The reaction proceeds under mild conditions at room temperature in a single step, making it particularly attractive for large-scale synthesis [7].
Table 1: Comparison of Chemical Synthesis Methods for DL-Alanine-3,3,3-d3
Synthesis Method | Deuterium Incorporation (%) | Site Selectivity | Temperature (°C) | Time Scale | Advantages |
---|---|---|---|---|---|
Reductive Amination | 85-95 | α-position | Room temperature to 55 | 3-24 hours | High incorporation, moderate conditions |
Base-Mediated H/D Exchange | 94-99 | α-position | -40 to 0 | 3 days to 12 hours | Excellent enantioselectivity |
Ca(II)-HFIP Mediated | >99 | α-position specific | Room temperature | Single step | Highest incorporation, mild conditions |
The chemical synthesis of DL-Alanine-3,3,3-d3 also involves specialized techniques for deuterating the methyl group [5]. One approach involves the enzymatic deacylation of acetyl-deuterated alanine derivatives, which are obtained through catalytic reduction (deuteration) of hydrolyzed 2-methyl oxazolone derivatives [5] [8]. This method has been successfully employed to synthesize various deuterated amino acids with high isotopic purity [8].
Research has shown that the choice of catalysts, solvents, and reaction conditions significantly impacts the efficiency of deuterium incorporation and the stereoselectivity of the resulting DL-Alanine-3,3,3-d3 [4] [7]. Palladium catalysts on carbon supports have proven effective for deuteration reactions, while platinum oxide catalysts may lead to undesired side reactions such as reduction of aromatic rings in certain precursors [8].
Microbial fermentation represents an alternative and increasingly important approach for the production of DL-Alanine-3,3,3-d3 [2] [9]. This methodology leverages the metabolic capabilities of microorganisms to incorporate deuterium into alanine during cellular processes [10] [11].
One significant microbial approach involves the use of engineered Escherichia coli strains for the biosynthesis of deuterated alanine [9]. These engineered bacteria can produce substantial amounts of DL-alanine when grown in deuterium-enriched media [9]. For instance, studies have demonstrated that E. coli mutants expressing alanine dehydrogenase from Bacillus sphaericus can produce up to 88 g/L of DL-alanine with yields approaching theoretical maximums using two-phase fed-batch procedures [9] [12].
A more recent innovation in microbial fermentation is the biobrick method, which utilizes recombinant Escherichia coli BL21(DE3) with a tandem three-gene co-expression plasmid [2] [9]. This approach involves the construction of a co-expression plasmid containing three key genes: alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) from Bacillus pseudofirmus OF4 [2] [9]. Under optimized conditions, this method has achieved production of D-alanine and L-alanine at concentrations of 6.48 g/L and 7.05 g/L, respectively, after just 3 hours of reaction time at 37°C [2] [9].
The biobrick method offers several advantages over conventional fermentation approaches, including:
Another microbial approach involves stable isotope labeling by amino acids in cell culture (SILAC) [11]. Although this method has limitations in microbiological applications and is restricted to cells cultured in minimal media, it has been successfully used to fully label bacterial proteomes, including those of E. coli and Bacillus subtilis [11]. This approach requires careful optimization of growth conditions and supplementation with specifically labeled precursors to achieve high deuterium incorporation [11].
Research has also demonstrated that enzymatic methods can be employed for site-selective deuteration of amino acids [3]. For example, a dual-protein catalysis system involving an aminotransferase (DsaD) paired with a small partner protein (DsaE) has been shown to catalyze hydrogen-deuterium exchange at both the Cα and Cβ positions of amino acids [3]. This enzymatic approach achieves high deuterium incorporation (85-95%) with excellent retention of configuration (>99% enantiomeric excess) [3].
The choice of microbial fermentation approach depends on factors such as the desired scale of production, the required isotopic purity, and the specific labeling pattern needed [2] [9]. While these methods generally produce racemic mixtures (DL-alanine), they offer advantages in terms of scalability and cost-effectiveness compared to some chemical synthesis routes [2] [9].
The industrial-scale production of DL-Alanine-3,3,3-d3 presents unique challenges and requires specialized techniques to ensure efficient synthesis and high isotopic purity [13] [14]. As the global market for deuterated compounds continues to grow, with projections reaching approximately USD 600 million by 2033 (growing at a CAGR of about 10.00% from 2024 to 2033), the development of cost-effective and scalable production methods has become increasingly important [14].
Industrial production of deuterated alanine typically involves scaling up the chemical synthesis or microbial fermentation approaches discussed earlier, with modifications to accommodate larger batch sizes and maintain quality control [13] [15]. The scale of production can range from laboratory scale (milligrams) to industrial scale (metric tons), with corresponding variations in batch size, cost, and production time [13] [15].
Table 3: Industrial Scale Production Parameters for Deuterated Alanine
Production Scale | Typical Batch Size | Cost per gram (USD) | Deuteration Level (%) | Production Time | Primary Challenges |
---|---|---|---|---|---|
Laboratory (mg scale) | 10-100 mg | 500-1000 | 95-99 | 1-3 days | Method optimization |
Pilot Scale (g scale) | 1-10 g | 100-300 | 92-98 | 1-2 weeks | Scale-up feasibility |
Commercial Scale (kg scale) | 1-100 kg | 50-150 | 90-95 | 2-4 weeks | Cost management |
Industrial Scale (metric tons) | 1-10 metric tons | 20-50 | 85-95 | 1-3 months | Quality consistency |
Purification strategies for DL-Alanine-3,3,3-d3 are critical for maintaining isotopic purity and removing impurities [16] [17]. Common purification techniques include:
Crystallization: This technique exploits differences in solubility between the desired deuterated alanine and impurities [17]. Multiple recrystallization steps may be required to achieve high purity, but each step can result in some loss of product [17].
Chromatographic methods: Various chromatographic techniques, including high-performance liquid chromatography (HPLC) and ion-exchange chromatography, are employed to separate DL-Alanine-3,3,3-d3 from impurities and undeuterated or partially deuterated species [15].
Enzymatic purification: In some cases, enzymatic methods can be used to selectively remove impurities or to convert racemic mixtures to specific enantiomers [3] [8].
Distillation of precursors: For certain synthetic routes, purification of deuterated precursors through distillation before the final synthesis steps can improve the isotopic purity of the final product [16].
The National Deuteration Facility at ANSTO (Australian Nuclear Science and Technology Organisation) exemplifies an industrial-scale approach to deuterated compound production [15]. Their chemical synthesis laboratory is fully equipped for the synthesis, purification, and characterization of deuterated molecules, including DL-Alanine-3,3,3-d3 [15]. The facility utilizes hydrothermal Parr reactors of different sizes (ranging from 50 mL vessels for method development to 1200 mL vessels for large-scale synthesis) for hydrogen-deuterium exchange reactions to generate perdeuterated precursors [15].
Recent developments in industrial production include the establishment of dedicated manufacturing facilities for commercial-scale production of deuterated reagents and building blocks [13]. For example, the Technology Development Board (TDB) in India has extended financial support to Clearsynth Labs Limited for setting up a facility for the commercial-scale production of deuterated compounds [13]. This initiative aims to address the growing global demand for deuterated compounds across sectors such as pharmaceuticals, OLEDs, semiconductors, and fiber optics [13].
Quality control in industrial production involves comprehensive analytical characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H, 2H, 13C), mass spectrometry, and chromatographic methods to confirm purity and calculate deuteration levels at different molecular sites [15]. Certificates of analysis typically accompany commercially produced deuterated compounds, providing detailed information on isotopic purity and chemical purity [15].
Maintaining high isotopic purity during the synthesis of DL-Alanine-3,3,3-d3 presents several significant challenges that must be addressed to ensure the quality and effectiveness of the final product [16] [17]. These challenges arise from various factors including hydrogen-deuterium exchange reactions, isotope effects, and purification difficulties [18] [19].
One of the primary challenges is hydrogen-deuterium scrambling, which refers to the unintended exchange of deuterium atoms with hydrogen atoms during synthesis or purification steps [18] [20]. This phenomenon can significantly reduce the isotopic purity of the final product [18]. Research has shown that scrambling can occur through various mechanisms, including:
For example, studies on glutamate-alanine transaminase-catalyzed incorporation of deuterium from solvent deuterium oxide into L-alanine have revealed complex patterns of deuterium incorporation [20]. Initially, the beta proton resonance signal disappears slightly faster than the alpha proton signal, but eventually, the rate of decrease of the alpha proton signal becomes greater than that for the beta proton [20]. This change in relative rates is attributed to a deuterium isotope effect upon substitution of an alpha proton by a deuteron [20].
Table 2: Isotopic Purity Maintenance Challenges in DL-Alanine-3,3,3-d3 Synthesis
Synthesis Route | Initial Deuteration (%) | Isotopic Purity After Purification (%) | Major Purification Challenge | Yield Loss During Purification (%) |
---|---|---|---|---|
Pyruvic Acid + Deuterated Ammonia | 85-90 | 92-95 | H/D scrambling during workup | 10-15 |
Acetyl-alanine Enzymatic Deacylation | 95-98 | 96-99 | Enzymatic selectivity variation | 5-8 |
Direct H/D Exchange (NaOEt/EtOD) | 94-99 | 95-99 | Racemization at low temperature | 5-10 |
Biocatalytic Reductive Amination | 85-95 | 90-95 | Back-exchange with water | 15-20 |
Fermentation with D2O Medium | 70-95 | 85-95 | Metabolic isotope dilution | 20-30 |
Industrial Hantzsch Ester Method | >99 | >95 | Minimal - single step process | <5 |
Another significant challenge is the kinetic isotope effect, which can influence reaction rates and selectivity during synthesis [19] [6]. The carbon-deuterium (C-D) bond is stronger and has a slower reaction rate than the carbon-hydrogen (C-H) bond, which can affect the efficiency of deuterium incorporation and lead to isotopic fractionation [19] [6]. Studies on the effects of deuteration in pyruvate on exchange reactions in alanine aminotransferase have shown that while there may be little kinetic isotope effect on the overall flux through metabolic pathways, the distribution of deuterium can differ markedly between products [6].
Isotope dilution during synthesis represents another challenge, particularly in microbial fermentation approaches [21] [22]. This occurs when non-deuterated sources (such as water or metabolic intermediates) contribute hydrogen atoms to the final product, reducing its isotopic purity [21]. Research on deuterium labeling in bacterial cell culture has highlighted the importance of carefully controlling growth conditions and media composition to minimize isotope dilution [11] [22].
Maintaining isotopic purity during purification steps is also challenging [17] [21]. Each purification step can potentially introduce hydrogen sources that lead to back-exchange of deuterium atoms [17]. For instance, chromatographic purification using protic solvents can result in partial exchange of deuterium with hydrogen, particularly at labile positions [17].
Recent advances in addressing these challenges include:
Development of closed-loop processes using continuous-flow technology (recirculation process) to achieve high isotopic purities [16]. This approach allows for deuterated compounds with high isotopic purities, labeled at precise sites or perdeuterated on demand, in a fast, productive, and environmentally friendly way [16].
Design of chemical systems for precision deuteration that minimize isotopic scrambling [23]. These methods focus on regio- and stereoselective deuteration to prepare deuterium-enriched building blocks with the full range of deuterium substitution patterns at the isotopic purity levels demanded by pharmaceutical applications [23].
Optimization of reaction conditions to minimize back-exchange, such as using anhydrous conditions, deuterated solvents, and lower temperatures during critical synthesis steps [18] [4].
Implementation of rigorous analytical methods to monitor isotopic purity throughout the synthesis and purification process, allowing for real-time adjustments to maintain high deuterium incorporation [19] [15].
Nuclear Magnetic Resonance relaxometry represents a powerful analytical technique for characterizing the molecular dynamics of DL-Alanine-3,3,3-d3, providing unique insights into the motion of deuterated methyl groups and their interactions with the crystalline lattice environment.
The deuterium nuclei in DL-Alanine-3,3,3-d3 exhibit distinct relaxation properties compared to their protonated counterparts due to the quadrupolar nature of deuterium. Deuterium quadrupole echo spectroscopy has been extensively employed to study the dynamics of the CD3 group in polycrystalline L-alanine-d3 [1] [2]. The quadrupole coupling constant for deuterium provides sensitivity to molecular motion on timescales ranging from picoseconds to milliseconds.
Temperature-dependent quadrupole echo line shapes reveal characteristic spectral transformations that correlate with molecular motion mechanisms. At low temperatures (below -120°C), the rigid lattice Pake pattern dominates, transforming to a triplet spectrum characteristic of threefold jumps in the intermediate exchange regime (-120 to -70°C) [1] [2]. This triplet pattern subsequently evolves to a Pake pattern of reduced breadth at higher temperatures, indicating fast exchange conditions.
The spin-lattice relaxation time (T1) of deuterated alanine systems provides quantitative information about molecular motion rates and activation energies. For L-alanine-d3 in the zwitterionic lattice, a T1 minimum of 2.1 ± 0.3 ms has been observed at 0°C [3] [4], demonstrating excellent agreement with theoretical predictions based on mathematical models of methyl group rotation.
The activation energy for methyl group rotation in deuterated alanine has been determined to be 20.0 kJ/mol [1] [2], which is higher than observed for most methyl groups, likely due to steric crowding within the alanine molecular structure. This elevated activation energy reflects the constrained environment of the methyl group within the crystalline lattice.
Comprehensive relaxometry studies of solid alanine have been conducted across broad frequency ranges, covering four orders of magnitude from 4 kHz to 40 MHz, enabling the characterization of motional processes occurring on vastly different timescales [5] [6]. These investigations have identified three distinct motional processes: the fast process describing CH3 group rotation, an intermediate process attributed to NH3 group dynamics (timescale of tenths of nanoseconds), and a slow process occurring on microsecond timescales attributed to collective dynamics of the three-dimensional hydrogen bond network [5] [6].
Recent developments in hyperpolarized 13C magnetic resonance imaging have demonstrated the utility of deuterium substitution in extending T1 relaxation times for enhanced signal persistence. For deuterated alanine substrates, significant T1 increases have been observed: deuterium labeling of [1-13C]alanine results in a 26% increase in T1, while [2-13C,2-2H]alanine shows a remarkable greater than four-fold increase in T1 [7] [8] [9] [10]. These enhancements are attributed to the reduced dipolar coupling between 13C and 2H nuclei compared to 13C-1H interactions.
Raman spectroscopy provides exceptional sensitivity to molecular vibrations and structural changes in deuterated alanine systems, particularly for detecting phase transitions and analyzing the effects of isotopic substitution on vibrational modes.
The substitution of hydrogen with deuterium in the methyl group of alanine produces characteristic shifts in Raman frequencies due to the mass difference between the isotopes. Vibrational analysis of L-alanine and its deuterated analogs reveals that deuteration primarily affects modes involving the substituted positions, with the CD3 group exhibiting lower frequencies compared to the corresponding CH3 vibrations [11] [12].
Normal coordinate analysis based on experimental frequencies of four isotopic analogs (CH3CH(NH3+)COO-, CH3CH(ND3+)COO-, CD3CD(NH3+)COO-, and CD3CD(ND3+)COO-) has been performed using a 34-parameter valence-type force field [11]. This analysis demonstrates that vibrations above 1420 cm-1 and below 950 cm-1 can be described as localized group vibrations, while the eight modes in the middle frequency range exhibit strong coupling between skeletal stretching, carboxyl symmetric stretching, and methyl deformation vibrations.
Raman spectroscopy has proven particularly effective for detecting phase transitions in deuterated alanine systems. Careful analysis of structural parameters shows that deuteration of L-alanine engenders significant geometric changes as a function of temperature, directly related to the observation of new lattice vibration modes in Raman spectra [13] [14] [15]. The combination of experimental data suggests that fully deuterated alanine (C2D4(ND2)COOD) undergoes a structural phase transition at approximately 170 K [13] [14] [15].
Low-temperature Raman investigations of deuterated alanine crystals reveal temperature-dependent changes in vibrational modes that correlate with structural rearrangements. The appearance of new vibrational modes below certain temperatures indicates local symmetry changes and hydrogen bond network reorganization [16]. These observations are consistent with neutron diffraction studies showing that while the average crystal structure remains unchanged, local conformational transitions occur due to subtle rearrangements of the hydrogen bond network.
Polarized Raman spectroscopy of deuterated alanine provides enhanced structural information by separating contributions from different vibrational modes based on their symmetry properties. Studies of D-alanine using polarized single-crystal Raman spectroscopy have revealed significant differences in vibrational amplitudes of low-frequency modes below 350 cm-1 compared to L-alanine [16], indicating differences in intermolecular interactions between enantiomers.
High-pressure Raman spectroscopy investigations of deuterated L-alanine crystals have identified pressure-induced phase transitions. A phase transition at approximately 1.5 GPa has been observed, associated with splitting of internal modes and increased wavenumbers of external modes [17]. This transition is attributed to symmetry changes similar to those observed in hydrogenated L-alanine crystals.
X-ray powder diffraction techniques provide fundamental structural information about DL-Alanine-3,3,3-d3 under various pressure conditions, revealing the effects of deuteration on crystallographic properties and pressure-induced structural changes.
The crystallographic structure of deuterated alanine has been extensively characterized using both X-ray and neutron diffraction techniques. The unit cell parameters of deuterated L-alanine crystals are a = 6.04 Å, b = 12.30 Å, and c = 5.80 Å [18], which are in close agreement with values obtained from single crystal X-ray diffraction analysis. The crystal structure belongs to the orthorhombic space group P212121, consistent with the non-deuterated form.
Powder X-ray diffraction patterns of pure and deuterated L-alanine show similar diffraction peaks appearing at the same positions, indicating that deuteration does not significantly alter the basic crystal structure [18]. However, subtle differences in peak intensities and the presence of multiple crystallographic forms suggest that deuteration affects the local environment and intermolecular interactions within the crystal lattice.
Comprehensive high-pressure X-ray diffraction studies of DL-alanine have been conducted up to 8.3 GPa using powder diffraction techniques [19]. These investigations have revealed that no structural phase transitions occur within this pressure range, contrary to earlier reports suggesting transitions at 1.7-2.3 GPa and 6.0-7.3 GPa. The absence of phase transitions has been confirmed by both single-crystal X-ray diffraction and Raman spectroscopy studies conducted simultaneously.
At approximately 1.5-2 GPa, an interesting crystallographic phenomenon occurs where the unit cell parameters b and c become accidentally equal to each other, but the space group symmetry remains unchanged [19]. This metric coincidence does not represent a true phase transition but rather a continuous structural adjustment to applied pressure.
The application of hydrostatic pressure to deuterated alanine crystals produces systematic changes in unit cell parameters and intermolecular distances. High-pressure studies up to 13.6 GPa have demonstrated that L-alanine-d7 maintains its structural integrity while exhibiting significant compression [20]. The cell volume decreases systematically with pressure, and the compound maintains its orthorhombic symmetry throughout the pressure range studied.
The compression behavior of deuterated alanine exhibits anisotropic characteristics, with different crystallographic directions showing varying degrees of compressibility. The strongest intermolecular interactions, consisting of three N-H⋯O hydrogen bonds, provide structural stability under pressure, while weaker stacking interactions are more readily compressed [21].
Neutron powder diffraction provides enhanced sensitivity to hydrogen and deuterium positions, making it particularly valuable for studying deuterated alanine systems. Studies of D-alanine using neutron powder diffraction have revealed temperature-dependent changes in N-D bond lengths and geometries that differ from those observed in L-alanine [16] [22].
The analysis reveals that deuteration affects the hydrogen bond network in complex ways. For temperatures between 250 K and 270 K, deuterated alanine shows distinct N-D bond length distributions compared to the protonated form, with some bonds appearing longer and others shorter than in the corresponding protonated system [16] [22].
At extremely high pressures, deuterated alanine systems can undergo pressure-induced amorphization. Studies of L-alanine-d7 have shown that the compound begins to lose its crystalline structure at pressures around 15 GPa [20]. This amorphization process represents a gradual breakdown of the long-range crystalline order while maintaining local molecular structure.
Modern computational methods have enhanced the analysis of high-pressure diffraction data from deuterated alanine. The PIXEL method for calculating intermolecular energies, topological analysis using Voronoi-Dirichlet partitioning, and Hirshfeld surface analysis provide comprehensive understanding of intermolecular interactions and their pressure dependence [23].
Mass spectrometry provides highly sensitive and specific methods for quantifying DL-Alanine-3,3,3-d3 in complex biological and analytical matrices, taking advantage of the characteristic mass shift and fragmentation patterns associated with deuterium incorporation.
The use of DL-Alanine-3,3,3-d3 as an internal standard in isotope dilution mass spectrometry represents a gold standard approach for quantitative amino acid analysis. The +3 Da mass shift resulting from deuterium substitution provides clear separation from the natural abundance compound, enabling precise quantification even in complex matrices [24] [25] [26].
Hydrophilic interaction chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully employed for accurate amino acid analysis using deuterated internal standards. This approach achieves quantification limits of 12.5-62 ng/mL for most amino acids, with excellent linearity across four orders of magnitude [25] [26]. The method accounts for losses in signal intensities, interference from biological matrices, and degradation that would otherwise compromise analytical accuracy.
Mass spectrometric fragmentation of DL-Alanine-3,3,3-d3 produces characteristic patterns that facilitate structural identification and quantification. The deuterium substitution affects fragmentation pathways, resulting in diagnostic ions that can be used to distinguish between deuterated and non-deuterated forms [27] [28].
Gas-liquid chromatography coupled with mass spectrometry of deuterated amino acids as trimethylsilyl derivatives has revealed that deuterated compounds exhibit measurably shorter retention times compared to their protium analogs [28]. The retention time differences are approximately proportional to the number of deuterium atoms present, providing an additional identification parameter.
The analysis of deuterated alanine in complex biological matrices requires sophisticated sample preparation and analytical strategies. Liquid chromatography-mass spectrometry methods have been developed for the simultaneous determination of L- and D-amino acids in complex biological matrices such as food and feed [29] [30]. These methods utilize deuterated hydrochloric acid hydrolysis to eliminate racemization-induced bias in amino acid ratios.
The approach involves hydrogen-deuterium exchange during hydrolysis, resulting in a +1 Da mass increase for amino acids undergoing racemization. This enables unbiased determination of the relative ratio between non-deuterated L- and D-amino acids in complex samples [29] [30].
Multiple reaction monitoring (MRM) techniques provide enhanced selectivity and sensitivity for deuterated alanine quantification. The method monitors specific mass transitions characteristic of the deuterated compound, reducing background interference and improving quantification accuracy [25] [26]. MRM transitions for DL-Alanine-3,3,3-d3 typically involve the loss of deuterated fragments, producing diagnostic product ions that confirm compound identity.
DL-Alanine-3,3,3-d3 serves as a valuable internal standard in metabolomics studies, particularly for amino acid profiling in biological samples. Commercial amino acid standard mixtures containing deuterated amino acids are now available for high-throughput LC-MS/MS metabolomic analysis [31]. These standards provide ready-to-use solutions for polar metabolite analysis using HILIC chromatography.
Comprehensive validation of mass spectrometric methods for deuterated alanine quantification has demonstrated excellent precision and accuracy. Studies using protein standards such as ubiquitin and bovine serum albumin have shown protein quantification accuracies of 86-103% when deuterated amino acids are used as internal standards [25] [26]. The relative standard deviation for most analyses is typically below 6%, indicating high method precision.
The mass spectrometric analysis of DL-Alanine-3,3,3-d3 has found applications in chiral amino acid analysis. Methods using chiral derivatization reagents combined with mass spectrometry have been developed for the determination of D- and L-amino acids in biological samples such as saliva [32]. These studies have revealed that deuterated alanine can undergo enzymatic racemization in biological systems, requiring careful consideration during analysis.
The quantification of deuterated alanine in protein hydrolysates represents a significant application in protein analysis. Amino acid analysis following acid hydrolysis enables absolute quantification of proteins based on their amino acid composition [33]. The use of deuterated internal standards compensates for losses during hydrolysis and provides accurate quantification of the original protein content.